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Compound of Interest

Compound Name: 11-Dodecyn-1-ol

Cat. No.: B095355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-
dodecyn-1-ol. Due to the limited public availability of experimental spectra for this specific

compound, this document presents a combination of predicted data and typical spectroscopic

features expected for its functional groups. The information is intended to serve as a valuable

resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 11-dodecyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH

~2.18 Triplet of doublets 2H -CH₂-C≡CH

~1.94 Triplet 1H -C≡C-H

~1.56 Quintet 2H -CH₂-CH₂-OH

~1.2-1.4 Multiplet 14H -(CH₂)₇-

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~84.7 -C≡CH

~68.1 -C≡CH

~63.1 -CH₂-OH

~32.8 -CH₂-CH₂-OH

~29.5 -(CH₂)n-

~29.4 -(CH₂)n-

~29.2 -(CH₂)n-

~28.8 -(CH₂)n-

~28.4 -CH₂-CH₂-C≡CH

~25.7 -(CH₂)n-

~18.4 -CH₂-C≡CH

Note: Predicted NMR data is generated using chemical simulation software and should be

used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy
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The IR spectrum of 11-dodecyn-1-ol is expected to exhibit characteristic absorption bands

corresponding to its terminal alkyne and primary alcohol functional groups.

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group

~3300 Strong, Sharp ≡C-H Stretch Terminal Alkyne

3500-3200 Strong, Broad O-H Stretch Alcohol

3000-2850 Strong C-H Stretch Alkane

2150-2100 Weak to Medium C≡C Stretch Alkyne

~1050 Strong C-O Stretch Primary Alcohol

Mass Spectrometry (MS)
The mass spectrum of 11-dodecyn-1-ol is expected to show a molecular ion peak and

characteristic fragmentation patterns.

m/z Interpretation

182.17 [M]⁺, Molecular Ion

164 [M-H₂O]⁺, Loss of water

Various Fragmentation of the alkyl chain

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a compound

such as 11-dodecyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

11-dodecyn-1-ol sample
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Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 11-dodecyn-1-ol in about 0.6-0.7

mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may

be required.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phasing the spectrum, and performing baseline correction.

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical

shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR

spectra to the corresponding atoms in the 11-dodecyn-1-ol molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 11-dodecyn-1-ol.
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Materials:

11-dodecyn-1-ol sample

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol or acetone)

Kimwipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of liquid 11-dodecyn-1-ol directly onto the ATR

crystal.

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The acquired spectrum is automatically processed by the instrument's

software.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups (O-H, C≡C, ≡C-H, C-O, and C-H bonds).

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 11-dodecyn-1-ol.

Materials:

11-dodecyn-1-ol sample

Volatile solvent (e.g., methanol or acetonitrile)
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Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas

Chromatograph (GC)

Vials for sample preparation

Procedure:

Sample Preparation: Prepare a dilute solution of 11-dodecyn-1-ol (approximately 1 mg/mL)

in a volatile solvent like methanol.

Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program

for the GC to ensure separation and elution of the compound. The mass spectrometer is

typically set to scan a mass range of m/z 40-400.

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

Data Acquisition: The sample is vaporized, separated by the GC column, and then

introduced into the mass spectrometer's ion source. The molecules are ionized (e.g., by

electron impact), and the resulting ions are separated by their mass-to-charge ratio and

detected.

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to

confirm the molecular weight. Analyze the major fragment ions to understand the

fragmentation pattern, which can provide additional structural information. Common

fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage. For

terminal alkynes, fragmentation at the propargylic position is common.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 11-Dodecyn-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095355#spectroscopic-data-for-11-dodecyn-1-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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